N-[(3-methylphenyl)methyl]oxan-4-amine
Description
N-[(3-Methylphenyl)methyl]oxan-4-amine is a secondary amine featuring a 3-methylbenzyl group attached to the nitrogen atom of an oxane (tetrahydropyran) ring.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-13-5-7-15-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCOIRMLWMHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 3-methylbenzylamine with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-[(3-methylphenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex compounds.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Industry: The compound is utilized in material synthesis and other industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with N-[(3-methylphenyl)methyl]oxan-4-amine, enabling comparative analysis:
Key Observations :
- This may improve aqueous solubility relative to purely aromatic analogs.
- Substituent Effects: The 3-methylphenyl group is common across analogs, but its position and additional functional groups (e.g., naphthol in , methoxy in ) alter steric and electronic properties.
Physicochemical and Crystallographic Properties
- Crystal Packing: The monoclinic crystal system (space group P2₁/c) observed in N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide () suggests tight molecular packing due to hydrogen bonding from the hydroxyl and acetamide groups. In contrast, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine () likely exhibits different packing motifs due to the planar pyridine ring .
- Solubility : The oxane ring’s ether oxygen may confer higher solubility in polar solvents compared to the hydrophobic pyridine () or thiazole () analogs.
Biological Activity
N-[(3-methylphenyl)methyl]oxan-4-amine, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxanamine structure, which contributes to its interaction with biological systems. The molecular formula is C12H17N, and it has a molecular weight of approximately 177.27 g/mol. Its structural features allow for versatile interactions with various biomolecules.
The compound primarily exerts its biological effects through:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Protein Interaction : It interacts with proteins such as alpha-synuclein, which is implicated in neurodegenerative diseases. By inhibiting the aggregation of alpha-synuclein, the compound may help prevent neurotoxicity associated with conditions like Parkinson's disease.
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Stability | Stable under physiological conditions; minimal degradation observed over time |
| Transport Mechanism | Interacts with transport proteins for cellular uptake |
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : The compound affects gene expression related to oxidative stress responses and neuronal health.
Studies have demonstrated that at lower doses, this compound effectively reduces oxidative stress without adverse effects on cell viability.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound:
- Animal Model Studies : In rodent models of Parkinson's disease, administration of the compound significantly reduced bradykinesia and improved motor function. The mechanism was linked to the inhibition of alpha-synuclein aggregation.
- Oxidative Stress Reduction : In vitro studies showed that this compound decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to toxic agents, suggesting its role as an antioxidant.
Enzyme Interaction Studies
Research has also focused on the interaction of this compound with xanthine oxidoreductase:
| Enzyme Interaction | Effect |
|---|---|
| Xanthine Oxidoreductase | Inhibition leading to reduced uric acid production |
| Impact on Metabolic Pathways | Alters purine metabolism, potentially beneficial in gout treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
